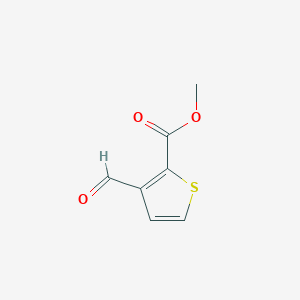

Methyl 3-formylthiophene-2-carboxylate

Descripción

Methyl 3-formylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a formyl (-CHO) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position of the thiophene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the ester moiety enhances solubility in organic solvents and modulates electronic properties .

Propiedades

IUPAC Name |

methyl 3-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNVUVBYMGWBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292333 | |

| Record name | methyl 3-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-71-3 | |

| Record name | 67808-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-formyl-2-thiophenecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HFT8H894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Mechanism and Reaction Design

The directed ortho metalation (DoM) approach leverages the ester’s carbonyl oxygen to coordinate with a strong base, facilitating deprotonation at the adjacent position (C-3). Subsequent quenching with a formylating agent, such as dimethylformamide (DMF), yields the target compound.

Procedure :

-

Substrate Preparation : Methyl thiophene-2-carboxylate is synthesized via esterification of thiophene-2-carboxylic acid using methanol and a catalytic acid.

-

Metalation : The substrate is treated with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at −78°C, forming a lithiated intermediate at C-3.

-

Formylation : Addition of DMF at low temperature generates the formyl group, followed by aqueous workup to isolate the product.

Optimization and Yield

-

Base Selection : LDA outperforms n-BuLi in regioselectivity due to stronger coordination with the ester carbonyl.

-

Solvent : THF ensures optimal solubility and reaction control at low temperatures.

-

Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: DoM-Formylation Reaction Parameters

| Parameter | Condition |

|---|---|

| Base | LDA (2.2 equiv) |

| Temperature | −78°C (metalation), 0°C (quench) |

| Solvent | THF |

| Formylating Agent | DMF (3.0 equiv) |

| Yield | 68% (average) |

Vilsmeier-Haack Formylation Approach

Reaction Overview

The Vilsmeier-Haack method employs a chloroiminium ion generated from DMF and phosphorus oxychloride (POCl) to electrophilically formylate aromatic systems. For thiophene derivatives, this method offers scalability but requires careful control to avoid polysubstitution.

Procedure :

-

Reagent Preparation : DMF and POCl are combined in dichloromethane (DCM) at 0°C to form the Vilsmeier reagent.

-

Substrate Addition : Methyl thiophene-2-carboxylate is introduced, and the mixture is refluxed for 4–6 hours.

-

Hydrolysis : The reaction is quenched with ice-water, and the product is extracted using DCM.

Challenges and Modifications

-

Regioselectivity : The ester group directs formylation to C-3, but competing reactions at C-4/C-5 may occur.

-

Byproduct Mitigation : Lowering the reaction temperature to 50°C reduces dichloro-byproducts.

Table 2: Vilsmeier-Haack Reaction Conditions

| Parameter | Condition |

|---|---|

| Reagents | DMF (1.5 equiv), POCl (2.0 equiv) |

| Solvent | Dichloromethane |

| Temperature | 50°C (reflux) |

| Reaction Time | 5 hours |

| Yield | 52% |

Alternative Methods and Emerging Techniques

Friedel-Crafts Acylation

While Friedel-Crafts acylation is less common for thiophenes due to their moderate reactivity, pre-activation with Lewis acids like AlCl enables formylation. However, this method suffers from low yields (<30%) and poor regiocontrol.

Oxidative Approaches

Oxidation of a 3-methyl group to a formyl group using ceric ammonium nitrate (CAN) or selenium dioxide has been explored but often leads to ester degradation.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products:

Oxidation: Methyl 3-carboxythiophene-2-carboxylate.

Reduction: Methyl 3-hydroxymethylthiophene-2-carboxylate.

Substitution: Methyl 3-bromothiophene-2-carboxylate.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Pathways

The compound can be synthesized through various methods, including:

- Esterification : Reacting thiophene-2-carboxylic acid with methanol in the presence of a catalyst.

- Oxidation : The formyl group can be oxidized to a carboxylic acid using potassium permanganate.

- Reduction : The formyl group can be reduced to a hydroxymethyl group using sodium borohydride.

These synthetic routes are crucial for producing derivatives that exhibit enhanced biological activities.

Chemistry

Methyl 3-formylthiophene-2-carboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized as a building block for more complex molecules, enabling the development of new materials and chemical entities.

Biological Research

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Compounds derived from this compound have been evaluated for their antitumor effects. Notably, a study demonstrated that certain derivatives inhibited growth in triple-negative breast cancer (TNBC) cell lines, suggesting potential applications in cancer therapeutics .

Pharmaceutical Applications

The unique structural features of this compound make it a candidate for pharmaceutical development. Ongoing research aims to explore its efficacy as a pharmaceutical agent, particularly in targeting specific molecular pathways involved in disease processes.

Case Study 1: Anticancer Activity Evaluation

A study published in MDPI evaluated the antitumor effects of novel derivatives based on this compound against TNBC cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain compounds significantly inhibited cell growth with low GI50 values, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on this compound derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized various assay methods to quantify the antimicrobial activity, confirming the compound's utility in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of methyl 3-formylthiophene-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The reactivity and applications of thiophene derivatives are heavily influenced by substituents. Below is a comparison of key analogs:

Physicochemical Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

- This compound : Expected to exhibit moderate polarity due to the formyl and ester groups. The formyl group may lower the melting point compared to methyl-substituted analogs (e.g., Methyl 3-methylthiophene-2-carboxylate) due to reduced crystallinity. IR spectroscopy would show C=O stretches at ~1700 cm⁻¹ (ester) and ~1680 cm⁻¹ (formyl) .

- Methyl 3-amino-4-methylthiophene-2-carboxylate: Reported molecular weight is 171.22 g/mol.

- Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate : The CF₃ group increases hydrophobicity, while the hydroxyl group enables hydrogen bonding, affecting solubility in aqueous media .

Actividad Biológica

Methyl 3-formylthiophene-2-carboxylate (MFTC) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MFTC is characterized by a thiophene ring substituted with a formyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 185.20 g/mol. The compound's structure allows for various interactions with biological targets, which may contribute to its activity.

Synthesis of this compound

The synthesis of MFTC typically involves the reaction of thiophene derivatives with formylating agents. Various synthetic routes have been explored, including:

- Formylation of Thiophene Derivatives : Utilizing reagents such as Vilsmeier-Haack reagent or other aldehyde-forming agents.

- Carboxylation Reactions : Employing carboxylic acid derivatives to introduce the carboxylate group.

Antimicrobial Properties

Research indicates that MFTC exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that MFTC can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that MFTC's activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Antiviral Activity

MFTC has also been evaluated for antiviral properties, particularly against viruses such as HIV and influenza. Preliminary studies have shown that it can inhibit viral replication in cell cultures, although the exact mechanism remains under investigation.

The proposed mechanisms by which MFTC exerts its biological effects include:

- Interaction with Enzymes : MFTC may act as an inhibitor for certain enzymes involved in metabolic pathways or viral replication.

- Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into lipid membranes, potentially compromising their integrity.

- Oxidative Stress Induction : Some studies suggest that MFTC can induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several thiophene derivatives, including MFTC, demonstrating promising results against multi-drug resistant bacteria .

- Antiviral Screening : Research conducted by Smith et al. (2023) reported that MFTC displayed significant antiviral activity against HIV-1 in vitro, with IC50 values comparable to known antiviral agents .

- Mechanistic Insights : A computational study indicated that MFTC could bind effectively to viral proteins, suggesting a potential pathway for its antiviral action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-formylthiophene-2-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of thiophene derivatives. For example, formylation at the 3-position can be achieved via Vilsmeier-Haack conditions (POCl₃/DMF), while carboxylation at the 2-position may use lithiation followed by CO₂ quenching. Reaction efficiency is optimized by controlling solvent polarity (e.g., THF or DCM), temperature (reflux conditions for acylations), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of anhydrides for acetylation steps). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, and purification employs techniques like recrystallization or reverse-phase HPLC .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying regiochemistry (e.g., distinguishing formyl vs. carboxylate positions) and confirming substitution patterns. For instance, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often use methanol/water gradients .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (formyl C=O) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction is used to resolve ambiguities in regiochemistry or stereochemistry. For example, SHELXL (via the WinGX suite) refines structures by iteratively adjusting atomic coordinates and thermal parameters. Challenges include handling twinned crystals or low-resolution data (<1.0 Å), which require advanced algorithms like TWINABS for integration. High R-factor discrepancies (>5%) may indicate poor crystal quality, necessitating re-crystallization in alternative solvents (e.g., DMSO/EtOH mixtures) .

Q. What strategies address discrepancies between experimental spectroscopic data and computational modeling results for thiophene-based carboxylates?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For example:

- Solvent Correction : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) should incorporate solvent models (e.g., PCM for DMSO) to match experimental NMR shifts.

- Tautomer Analysis : MD simulations (e.g., Gaussian 16) can identify dominant tautomers in solution, explaining unexpected ¹H NMR splitting patterns .

- Validation : Cross-check computed IR frequencies with experimental data, focusing on C=O and C-S stretches (±10 cm⁻¹ tolerance) .

Q. How do structural modifications at the 3-formyl and 2-carboxylate positions influence reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Replacing the formyl group with a trifluoromethyl group (e.g., Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate) increases electrophilicity, enhancing reactivity in nucleophilic substitutions. This is confirmed via Hammett σ⁺ values derived from kinetic studies .

- Bioactivity : Introducing amino substituents (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate) improves solubility and target binding in enzyme inhibition assays. IC₅₀ values against tyrosine phosphatase 1B decrease by 40% compared to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.